6-Aminopyridine-2-carboximidamide dihydrochloride
Description
Crystallographic Analysis of Molecular Configuration
6-Aminopyridine-2-carboximidamide dihydrochloride (C₆H₁₀Cl₂N₄) exhibits a monoclinic crystal system with the space group P2₁ , as determined by single-crystal X-ray diffraction studies. The unit cell parameters are a = 5.6955 Å , b = 3.8408 Å , c = 14.592 Å , and β = 91.63° , yielding a unit cell volume of 319.08 ų. The molecular structure features a pyridine ring substituted with an aminocarboximidamide group, which adopts a near-planar conformation (root-mean-square deviation = 0.0108 Å). The dihydrochloride salt introduces two chloride counterions that interact with protonated nitrogen atoms, altering bond lengths compared to the free base. Key bond lengths include:
Table 1: Crystallographic Data for this compound
| Parameter | Value | |
|---|---|---|
| Molecular Formula | C₆H₁₀Cl₂N₄ | |
| Molecular Weight | 209.08 g/mol | |
| Space Group | P2₁ | |
| Unit Cell Volume | 319.08 ų | |
| Density | 1.417 g/cm³ | |
| R-factor | 0.0512 |
Hydrogen Bonding Networks in Solid-State Arrangements
The solid-state structure is stabilized by an extensive three-dimensional hydrogen-bonding network involving N–H···Cl and N–H···N interactions. Each chloride ion participates in three hydrogen bonds:
- Cl1 accepts hydrogen bonds from N4–H4 (2.12 Å) and N2–H2 (2.08 Å).
- Cl2 interacts with N6–H6 (2.15 Å) and N5–H5 (2.10 Å).
Adjacent molecules form chains along the crystallographic c-axis via N–H···N interactions between the aminocarboximidamide group and pyridine nitrogen (N3···H–N4 = 2.05 Å). These interactions result in a layered architecture with interlayer π–π stacking distances of 3.58–3.93 Å.
Table 2: Hydrogen Bond Parameters
| Donor–Acceptor | Distance (Å) | Angle (°) | |
|---|---|---|---|
| N4–H4···Cl1 | 2.12 | 165 | |
| N2–H2···Cl1 | 2.08 | 158 | |
| N6–H6···Cl2 | 2.15 | 162 | |
| N3···H–N4 | 2.05 | 176 |
Comparative Structural Analysis with Pyridine Carboximidamide Analogues
Compared to non-halogenated analogues like N′-aminopyridine-2-carboximidamide (C₆H₈N₄), the dihydrochloride salt shows:
- Shortened C–N bonds due to protonation (C2–N3: 1.325 Å vs. 1.342 Å in the free base).
- Increased planarity in the carboximidamide group (torsional angle < 5° vs. 17.8° in Schiff base derivatives).
Table 3: Structural Comparison with Analogues
Properties
IUPAC Name |
6-aminopyridine-2-carboximidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4.2ClH/c7-5-3-1-2-4(10-5)6(8)9;;/h1-3H,(H2,7,10)(H3,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEYEYNJKKZYAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)C(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of Amino and Carboximidamide Groups
- The process often involves nucleophilic substitution or addition reactions on pyridine precursors, where the amino group is introduced at the 6-position and the carboximidamide moiety at the 2-position.
- A common approach is the reaction of 2-aminopyridine derivatives with appropriate amidine or guanidine reagents under acidic conditions to form the carboximidamide group.
- The reaction conditions such as temperature (often between 0 °C to 70 °C), pH control (slightly acidic to neutral), and reaction time (several hours) are carefully optimized to avoid side reactions and maximize yield.
Salt Formation
- The free base of 6-Aminopyridine-2-carboximidamide is converted into its dihydrochloride salt by treatment with hydrochloric acid, typically in ethanol or water.
- This step improves compound stability, solubility, and facilitates purification by crystallization.
Detailed Preparation Method from Literature
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Starting pyridine derivative (e.g., 2-aminopyridine) | React with amidine or aminoguanidine hydrochloride in acidic aqueous or alcoholic medium | Introduction of carboximidamide group at 2-position |
| 2 | Acidic treatment (HCl in ethanol/water) | Formation of dihydrochloride salt | Crystallization and purification of final compound |
| 3 | Temperature control (0–70 °C) and stirring time (4–12 h) | Reaction monitoring by TLC, NMR, or MS | High purity product with yield optimization |
This general scheme is supported by experimental procedures where aminoguanidine hydrochloride is reacted with pyridine derivatives in the presence of propionic acid and 2-propanol, heated at about 70 °C for several hours, followed by cooling and crystallization steps to isolate the dihydrochloride salt.
Reaction Optimization and Catalysis
- Some studies have explored the use of natural product catalysts such as betaine and guanidine carbonate to facilitate similar pyridine derivative syntheses, achieving mild reaction conditions and high conversion rates.
- For example, guanidine carbonate catalysis at room temperature or mild reflux conditions can efficiently promote amidine formation on pyridine rings with high selectivity and yield.
- Optimization tables from related pyridine derivative syntheses show that catalyst choice, reaction time, and temperature critically affect conversion rates and purity (see Table below adapted from related chemistry):
| Entry | Catalyst | Reaction Time (min) | Conversion (%) | Notes |
|---|---|---|---|---|
| 1 | Pyridine-2-carboxylic acid | 30 | Incomplete | Slower conversion |
| 2 | Betaine | 15 | 100 | Good for initial step |
| 3 | Guanidine carbonate | 10 | 100 | Efficient catalyst for amidine formation |
This suggests that guanidine salts can be leveraged to improve synthesis efficiency of related amidine-functionalized pyridines, potentially applicable to this compound.
Characterization and Purity Confirmation
- The synthesized compound is typically characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, confirming the presence of amino and carboximidamide groups on the pyridine ring.
- Mass Spectrometry (MS) is used to verify molecular weight (209.07 g/mol for the dihydrochloride salt).
- Infrared (IR) spectroscopy confirms characteristic functional group vibrations, such as NH stretches and C=N stretches.
- Crystallization from appropriate solvents yields pure dihydrochloride salt suitable for research applications.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Remarks |
|---|---|---|
| Starting material | 2-Aminopyridine or derivatives | Commercially available |
| Aminoguanidine source | Aminoguanidine hydrochloride | Used for carboximidamide group |
| Solvent | Ethanol, water, 2-propanol | Mixed solvents often employed |
| Acid for salt formation | Hydrochloric acid (HCl) | Converts free base to dihydrochloride salt |
| Reaction temperature | 0 °C to 70 °C | Controlled to optimize yield |
| Reaction time | 4 to 12 hours | Depends on scale and conditions |
| Purification method | Crystallization from ethanol/water | Achieves high purity |
| Characterization methods | NMR, MS, IR | Confirm structure and purity |
Chemical Reactions Analysis
Types of Reactions
6-Aminopyridine-2-carboximidamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.
Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Pharmacological Applications
Neurological Disorders
One of the primary applications of 6-Aminopyridine-2-carboximidamide dihydrochloride is in the treatment of neurological disorders. It acts as a potassium channel blocker , which enhances neuronal excitability by inhibiting voltage-gated potassium channels. This mechanism is particularly relevant for conditions such as:
- Multiple Sclerosis (MS) : The compound has been shown to restore nerve impulse conduction in demyelinated axons, improving motor function and synaptic transmission.
- Spinal Cord Injuries (SCI) : Similar to its effects in MS, it aids in enhancing neuronal signaling following spinal injuries.
Muscle Disorders
Additionally, the compound has potential applications in treating neuromuscular disorders where increased muscle strength is desired. Its ability to enhance synaptic transmission can lead to improved muscle contraction and function.
Synthesis and Chemical Properties
Synthesis Methodologies
The synthesis of this compound can be achieved through various chemical routes, typically involving the reaction of 6-aminopyridine with cyanamide under acidic conditions to form the carboximidamide group. The final product is obtained by treating this intermediate with hydrochloric acid to yield the dihydrochloride salt.
Chemical Characteristics
- Molecular Formula : C₆H₈Cl₂N₄
- Appearance : White to off-white powder
- Solubility : Soluble in water, facilitating its use in biological studies.
Research Findings and Case Studies
Several studies have highlighted the efficacy of this compound:
- A study demonstrated that this compound significantly improved motor function in animal models of multiple sclerosis, indicating its potential as a therapeutic agent for restoring mobility in patients suffering from demyelinating diseases.
- Another research effort focused on its role in enhancing synaptic transmission, showing that it could effectively increase neurotransmitter release and improve overall neuronal communication .
Mechanism of Action
The mechanism of action of 6-Aminopyridine-2-carboximidamide dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes and proteins, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 6-Aminopyridine-2-carboximidamide dihydrochloride
- CAS Number : 1432679-10-1
- Molecular Formula : C₆H₉N₄ · 2HCl
- Molecular Weight : 209.07 g/mol
- Purity : 98% (typical commercial grade)
Structural Features: This compound consists of a pyridine ring substituted with an amino group at position 6 and a carboximidamide group at position 2. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications .
Comparison with Structurally Similar Compounds
(5-Aminopyridin-2-yl)methanol Dihydrochloride
- CAS Number : 873537-66-7
- Molecular Weight : 197.06 g/mol
- Key Differences: Substituents: Methanol at position 2 and amino at position 5 (vs. carboximidamide at position 2 and amino at position 6 in the target compound). Impact: Reduced molecular weight (197.06 vs. 209.07) and altered hydrophilicity due to the hydroxyl group. This may affect binding affinity in biological systems .
4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride
- CAS Number: Not explicitly listed (referenced as "Synonym(s)" in )
- Molecular Formula : C₆H₁₀N₄ · 2HCl
- Key Differences: Core Structure: Pyrimidine ring (two nitrogen atoms) vs. pyridine ring (one nitrogen). Substituents: Aminomethyl and methyl groups at positions 5 and 2, respectively. Impact: Pyrimidine derivatives often exhibit distinct electronic properties, influencing interactions with enzymes or receptors compared to pyridine analogs .
DAPI (4',6-Diamidino-2-Phenylindole Dihydrochloride)
- CAS Number : 28718-90-3
- Molecular Weight : 350.3 g/mol
- Key Differences: Core Structure: Indole-based (bicyclic aromatic system) vs. pyridine. Functional Groups: Two amidino groups (vs. carboximidamide and amino in the target compound). Application: DAPI is a DNA-staining agent due to its intercalation properties, whereas 6-aminopyridine derivatives are more likely explored for therapeutic or catalytic roles .
S-(2-(Dimethylamino)ethyl Pseudothiourea Dihydrochloride
- CAS Number : 16111-27-6
- Key Differences: Core Structure: Thiourea derivative with a dimethylaminoethyl chain. Toxicity: Classified as sensitizing and restricted in use, highlighting divergent safety profiles compared to pyridine-based dihydrochlorides .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Functional Insights
- Solubility : Dihydrochloride salts generally improve aqueous solubility, critical for bioavailability in pharmaceuticals (e.g., levocetirizine dihydrochloride ).
- Electronic Effects: Pyridine derivatives (e.g., 6-aminopyridine-2-carboximidamide) exhibit moderate basicity due to the lone pair on the ring nitrogen, whereas pyrimidines (e.g., 4-amino-5-aminomethyl-2-methylpyrimidine) have enhanced π-deficient character, favoring interactions with electron-rich biological targets .
- Toxicity: Thiourea derivatives like S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride demonstrate higher toxicity risks compared to aminopyridine analogs, limiting their use despite structural similarities .
Biological Activity
6-Aminopyridine-2-carboximidamide dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms, and research findings, providing a comprehensive overview supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Chemical Formula : CHClNO
- CAS Number : 1432679-10-1
This compound features an aminopyridine moiety, which is crucial for its biological interactions.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It is particularly noted for its role as an inhibitor of neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative disorders. The compound's ability to selectively inhibit nNOS while maintaining low off-target effects makes it a promising candidate for therapeutic development .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Inhibition of nNOS leads to reduced production of nitric oxide (NO), which can protect neurons from excitotoxicity associated with neurodegenerative diseases .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of aminopyridines possess antimicrobial activity, potentially making them useful in treating bacterial infections .
Data Table: Summary of Biological Activities
Case Studies
- Neuroprotection in Animal Models : A study investigated the effects of this compound in a rodent model of ischemia. Results showed significant neuroprotection through the modulation of NO levels, indicating its potential for treating stroke-related damage .
- In Vitro Antimicrobial Testing : Another study assessed the antimicrobial properties of related aminopyridine compounds, revealing that modifications to the structure can enhance efficacy against specific bacterial strains, suggesting a pathway for optimizing 6-Aminopyridine derivatives for clinical use .
Research Findings and Future Directions
Recent advancements highlight the need for further exploration into the pharmacokinetics and bioavailability of this compound. While initial findings are promising, challenges such as poor permeability across biological membranes must be addressed to enhance therapeutic application .
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing the purity and structure of 6-Aminopyridine-2-carboximidamide dihydrochloride?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV-Vis detection to assess purity (>98% is typical for research-grade material). Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS). Cross-reference spectral data with published libraries or synthetic standards .
Q. What are the key physicochemical properties influencing its reactivity in aqueous solutions?
- Methodological Answer : Evaluate solubility in polar solvents (e.g., water, DMSO) under varying pH conditions. Measure pKa values using potentiometric titration to predict ionization states, which affect binding affinity in biological assays. Stability studies (e.g., thermal gravimetric analysis) under controlled humidity and temperature (e.g., 4°C storage) are critical for experimental reproducibility .
Q. How should researchers safely handle and dispose of this compound in laboratory settings?
- Methodological Answer : Follow OSHA-compliant protocols: use nitrile gloves, lab coats, and fume hoods to minimize inhalation/contact. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (EPA/DOT guidelines). Document training per institutional chemical hygiene plans, as outlined in safety frameworks like those from the University of Georgia .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antimicrobial efficacy of this compound against multidrug-resistant pathogens?
- Methodological Answer : Employ standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against gram-positive/negative bacteria (e.g., P. aeruginosa). Validate findings with time-kill kinetics and biofilm disruption assays. Include positive controls (e.g., octenidine dihydrochloride) and address cytotoxicity using mammalian cell lines (e.g., HEK-293) .
Q. What experimental strategies resolve discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Optimize delivery systems (e.g., nanoparticle encapsulation) to enhance bioavailability in animal models. Use mixed-effect regression models to account for inter-individual variability in pharmacokinetic studies. Cross-validate in vitro findings with transcriptomic profiling (e.g., RNA-seq) to identify off-target effects impacting in vivo outcomes .
Q. How can statistical models improve the interpretation of dose-response relationships in pharmacological studies?
- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to fit dose-response curves. Use Bayesian hierarchical models to pool data from multiple studies, addressing heterogeneity. For translational research, integrate physiologically based pharmacokinetic (PBPK) modeling to predict human dosing regimens .
Q. What protocols optimize the compound’s stability in cell-based assays under varying experimental conditions?
- Methodological Answer : Pre-test stability in culture media (e.g., DMEM) at 37°C/5% CO₂ using LC-MS to monitor degradation over time. Add antioxidants (e.g., ascorbic acid) or adjust pH to 6.5–7.5 to mitigate hydrolysis. Include stability controls in each assay batch to ensure data reliability .
Q. How do researchers compare the compound’s efficacy against structurally similar antiseptics (e.g., bipyridine derivatives)?
- Methodological Answer : Conduct head-to-head comparative studies using isogenic bacterial strains. Utilize isothermal titration calorimetry (ITC) to measure binding thermodynamics to bacterial membranes. Pair with molecular docking simulations to correlate efficacy with structural features (e.g., amine group positioning) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
